molecular formula C29H58O4 B157698 Glyceryl hexacosanoate CAS No. 127098-14-0

Glyceryl hexacosanoate

Cat. No. B157698
M. Wt: 470.8 g/mol
InChI Key: QAJHAMGOPUEFRR-UHFFFAOYSA-N
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Description

Glyceryl hexacosanoate is a compound with the molecular formula C29H58O4 and a molecular weight of 470.8 . It is a natural compound found in several plants . It is used for research purposes and in the synthesis of precursor compounds .


Synthesis Analysis

The synthesis of glycerol-based compounds like Glyceryl hexacosanoate has been studied extensively. The state of the art on the glycerol carbonate (GC) synthesis has been updated since the last published reviews in 2012, 2013, and 2016 . Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 .


Molecular Structure Analysis

Glycerol, the base molecule for Glyceryl hexacosanoate, is a natural C3 molecule with three alcohol functions, two primary and one secondary . In nature, this triol is abundant in the form of triglycerides (vegetable oil) and is also present in the phospholipid skeleton (cell wall) .


Chemical Reactions Analysis

Glycerol can be converted into ethers, acetals/ketals, esters, and carbonate that find applications as fuel additives, special solvents, and antioxidants . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .


Physical And Chemical Properties Analysis

The physical description and solubility of this compound are not available . It should be stored in a sealed, cool, and dry condition .

Scientific Research Applications

Glycerol-Based Chemical Production

Glycerol, a byproduct of biodiesel production, is being researched for its potential in mixed culture fermentation processes to produce bulk chemicals. Chemostat studies have shown that glycerol can be converted into ethanol and formate, among other products, highlighting its utility as a substrate in sustainable organic chemistry (Temudo et al., 2008). The development of heterogeneous catalytic routes for glycerol utilization emphasizes its role as a safe organic building block, offering alternatives to traditional toxic and expensive chemical pathways (Jérôme et al., 2008).

Biomedical and Pharmaceutical Applications

Glycerol-based polymers, such as glycerol hexacosanoate derivatives, are gaining attention for their diverse compositions and applications in biomedical fields. These polymers are being investigated for their potential as drug carriers, tissue repair sealants, and antibacterial agents due to their biocompatibility and non-toxic degradation products (Zhang & Grinstaff, 2014). Furthermore, glycerol derivatives have shown promise as low-toxic alternatives for cryopreservation agents, offering safer options for cosmetic products and cryopreservation applications (Su et al., 2016).

Environmental and Analytical Applications

The increasing glycerol stocks from biodiesel production raise the need for novel applications and efficient utilization strategies. Glycerol is being explored as a feedstock for the production of biofuels, biochemicals, and high-value chemicals, highlighting its potential in contributing to a more sustainable bioeconomy (Bauer & Hulteberg, 2013). Additionally, glycerol-based molecularly imprinted polymers are being developed as electrochemical sensors for the accurate determination of glycerol concentrations in environmental waters, demonstrating the versatility of glycerol in analytical chemistry applications (Motia et al., 2020).

Future Directions

Glycerol, the base molecule for Glyceryl hexacosanoate, is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . The synthesis of acrolein by dehydration is one of the most studied reactions . The future of glycerol conversion lies in the development of new catalytic processes . Electrochemical processes via electrooxidation and reduction of crude glycerol appear as promising routes for glycerol upgrading to be examined in the future .

properties

IUPAC Name

2,3-dihydroxypropyl hexacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJHAMGOPUEFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299457
Record name 2,3-Dihydroxypropyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl hexacosanoate

CAS RN

127098-14-0
Record name 2,3-Dihydroxypropyl hexacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127098-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl hexacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QJ Zhang, XS Yang, HY Zhu, QY Sun… - Yao xue xue bao= Acta …, 2009 - europepmc.org
Thirteen compounds from Dendrolobium triangulare (Retz.) Schindl. were isolated and purified by chromatography on silica gel, macroporous resin column and recrystallization method…
Number of citations: 1 europepmc.org
YM Ying, HF Yu, GW Rao, JW Wang… - Natural Product …, 2021 - Taylor & Francis
… acid, nigranoic acid, 2α,24-dihydroxyursolic acid, 3β-O-acetylursolic acid, and ursolic acid, two steroids β-sitosterol and daucosterol, two fatty acids derivatives glyceryl hexacosanoate …
Number of citations: 8 www.tandfonline.com

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